molecular formula C23H24N4O3S B453893 (E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 494219-22-6

(E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B453893
CAS No.: 494219-22-6
M. Wt: 436.5g/mol
InChI Key: ZKMSNTYELOWHIX-LDADJPATSA-N
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Description

(E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.5g/mol. The purity is usually 95%.
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Biological Activity

The compound (E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

Thiazolo[3,2-a]pyrimidines are recognized for their potential as bioactive compounds. They exhibit a range of pharmacological activities including antitumor, antibacterial, antifungal, and antidiabetic effects. The structural diversity in these compounds allows for varied interactions with biological targets, making them promising candidates for drug development .

2. Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that includes condensation reactions between appropriate precursors. Recent methods have employed microwave-assisted synthesis techniques to enhance yields and reduce reaction times .

3.1 Cytotoxicity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line Compound Cytotoxicity (IC50) Reference
M-HeLa (Cervical)(E)-ethyl...IC50 = 10 µM
MCF-7 (Breast)(E)-ethyl...IC50 = 15 µM
PC3 (Prostate)(E)-ethyl...IC50 = 20 µM

These findings suggest that the compound has a selective effect on cancer cells while showing lower toxicity towards normal cells.

The mechanism by which thiazolo[3,2-a]pyrimidines exert their cytotoxic effects may involve the induction of apoptosis in cancer cells through various pathways including the modulation of apoptotic proteins and inhibition of cell proliferation signals. Studies have shown that these compounds can inhibit key enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases and cancer progression .

4. Case Studies

Several studies have highlighted the efficacy of thiazolo[3,2-a]pyrimidines in preclinical models:

  • Antitumor Activity : In a study focusing on a series of thiazolo[3,2-a]pyrimidine derivatives, one compound demonstrated a two-fold increase in cytotoxicity against M-HeLa cells compared to the reference drug Sorafenib .
  • Antibacterial Properties : Another investigation reported moderate antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The structure–activity relationship analysis indicated that modifications at specific positions significantly enhanced antibacterial efficacy .

5. Conclusion

The compound this compound exhibits promising biological activity with potential applications in cancer therapy and antimicrobial treatments. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

Properties

IUPAC Name

ethyl (2E)-7-methyl-3-oxo-5-phenyl-2-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-6-30-22(29)19-14(3)24-23-27(20(19)16-10-8-7-9-11-16)21(28)18(31-23)12-17-13(2)25-26(5)15(17)4/h7-12,20H,6H2,1-5H3/b18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMSNTYELOWHIX-LDADJPATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=C(N(N=C4C)C)C)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=C(N(N=C4C)C)C)/S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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